Benzyl(4-heptyloxyphenyl)amine
Description
Strategic Importance of Aryl Amines in Contemporary Chemical Synthesis and Materials Science
Aryl amines are a cornerstone of modern organic chemistry, serving as indispensable building blocks and functional motifs across a vast spectrum of applications. Their prevalence stems from the unique electronic properties conferred by the nitrogen atom connected to an aromatic ring. This structural unit is found at the core of numerous pharmaceuticals, agrochemicals, and high-value materials. nih.gov In medicinal chemistry, the aniline (B41778) substructure is a common feature in active pharmaceutical ingredients, valued for its ability to form key hydrogen bonds and other interactions with biological targets. georganics.sk
Beyond life sciences, aryl amines are critical in materials science. They are key intermediates in the synthesis of dyes, conductive polymers, and organic light-emitting diodes (OLEDs). The nitrogen atom's ability to participate in extended π-conjugated systems is fundamental to the electronic and photophysical properties of these materials. Furthermore, the incorporation of long alkyl chains onto aryl amines, as seen in Benzyl(4-heptyloxyphenyl)amine, is a common strategy for designing liquid crystals. uobasrah.edu.iq These materials, which exhibit phases between conventional liquid and solid states, are vital for display technologies. The molecular shape and polarity of aryl amines can be finely tuned to control the mesomorphic properties, such as the formation of nematic or smectic phases. uobasrah.edu.iq
Evolution of Synthetic Methodologies for Structurally Complex Amine Scaffolds
The synthesis of amines, particularly structurally complex aryl amines, has been a major focus of methodological development in organic chemistry. redalyc.org Historically, the construction of the carbon-nitrogen bond relied on classical methods such as the alkylation of amines with alkyl halides or reductive aminations of carbonyl compounds. arkat-usa.org For aryl amines specifically, transition-metal-catalyzed cross-coupling reactions became paramount. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are landmark reactions that allow for the formation of C(aryl)-N bonds from aryl halides and amines, and they remain widely used.
In recent years, the field has moved towards more efficient, sustainable, and atom-economical methods. A significant advancement has been the development of direct C-H amination, where a C-H bond on an arene is directly converted to a C-N bond, bypassing the need for pre-functionalized starting materials like aryl halides. organic-chemistry.org Photoredox catalysis has also emerged as a powerful tool, using visible light to drive the formation of C-N bonds under exceptionally mild conditions. organic-chemistry.org These modern strategies offer broader functional group tolerance and access to complex amine scaffolds that were previously difficult to synthesize. organic-chemistry.org For a molecule like this compound, both classical and modern methods are applicable, though one-pot reductive amination offers a particularly efficient pathway. researchgate.netnih.gov
Table 2: Comparison of Key Synthetic Methods for N-Aryl Amines
| Method | Catalyst/Reagents | Substrates | Advantages | Limitations |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Aryl Halide/Triflate + Amine | High yields, broad substrate scope, excellent functional group tolerance. | Cost of palladium and ligands, potential for catalyst poisoning. |
| Ullmann Condensation | Copper catalyst, Base | Aryl Halide + Amine | Lower cost catalyst compared to palladium. | Often requires high reaction temperatures and stoichiometric copper. |
| Reductive Amination | Reducing agent (e.g., NaBH₄), optional catalyst | Carbonyl (Aldehyde/Ketone) + Amine | One-pot procedure, readily available starting materials, high atom economy. arkat-usa.orgredalyc.org | Primarily for benzylic or aliphatic amines; may require control to prevent over-alkylation. |
| C-H Amination | Various (Pd, Rh, Fe), Oxidant | Arene + Amine Source | No pre-functionalization of arene needed, highly atom-economical. | Regioselectivity can be a challenge, often requires directing groups. |
| Photoredox Catalysis | Photocatalyst (e.g., Ru, Ir), Light | Various | Extremely mild conditions, high functional group tolerance, novel reactivity. organic-chemistry.org | Can require specific setups, catalyst cost. |
Research Trajectory and Future Perspectives for this compound and Related Chemical Entities
While this compound itself is not a widely studied molecule, its structure points toward clear and promising avenues for future research, particularly in materials science and medicinal chemistry.
The most immediate area of investigation would be its potential as a liquid crystal. The combination of a rigid aromatic core (the two phenyl rings) and a flexible, long alkyl chain (the heptyloxy group) is a classic design feature of calamitic (rod-like) liquid crystals. uobasrah.edu.iq The length of the alkyl chain is known to be a critical determinant of the type of mesophase (e.g., nematic, smectic) and the temperature range of its stability. uobasrah.edu.iq Future research could involve the synthesis of a homologous series of N-benzyl-(4-alkoxyphenyl)amines to systematically study how the alkyl chain length influences these properties. Such compounds could be valuable components in liquid crystal displays or other optoelectronic devices.
In the realm of functional organic materials, the aryl amine core is a well-established hole-transporting unit. uobasrah.edu.iq Derivatives of this compound could be explored as components in organic electronics, such as OLEDs or organic photovoltaics. The heptyloxy group could enhance solubility and processability, facilitating the formation of thin films required for device fabrication.
Finally, the benzylamine (B48309) scaffold is a privileged structure in drug discovery. wikipedia.orgnih.gov While the long heptyl chain might not be typical for a systemic drug, the molecule could serve as a synthetic intermediate or a lead compound for topical agents or applications where lipophilicity is advantageous. The structure could be modified, for instance, by introducing functional groups on the benzyl (B1604629) or phenyl rings to explore interactions with various biological targets.
Structure
2D Structure
3D Structure
Properties
CAS No. |
400858-58-4 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-benzyl-4-heptoxyaniline |
InChI |
InChI=1S/C20H27NO/c1-2-3-4-5-9-16-22-20-14-12-19(13-15-20)21-17-18-10-7-6-8-11-18/h6-8,10-15,21H,2-5,9,16-17H2,1H3 |
InChI Key |
JZWDYQPNEXWEQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for Benzyl 4 Heptyloxyphenyl Amine
Convergent and Divergent Synthetic Routes for the Amine Framework
The construction of Benzyl(4-heptyloxyphenyl)amine can be approached through both convergent and divergent synthetic strategies. A convergent approach involves the synthesis of key fragments, in this case, a benzylating agent and the 4-heptyloxyphenylamine precursor, which are then coupled in a final step. Divergent synthesis, on the other hand, would involve the sequential modification of a common intermediate to introduce the benzyl (B1604629) and heptyloxy functionalities.
Methodologies for C-N Bond Formation in this compound Synthesis
The crucial step in the synthesis of this compound is the formation of the C-N bond between the benzyl group and the 4-heptyloxyphenylamine moiety. Several established and modern methodologies can be employed for this transformation.
One of the most common methods is reductive amination . This reaction involves the condensation of 4-heptyloxyaniline with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be utilized, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can influence the reaction conditions and substrate scope.
Another powerful technique is nucleophilic substitution . This involves the reaction of 4-heptyloxyaniline with a benzyl halide, such as benzyl bromide or benzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. The selection of the base and solvent is critical to optimize the reaction yield and minimize side reactions, such as over-alkylation to form a tertiary amine.
More recently, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , have emerged as highly efficient methods for C-N bond formation. This reaction would involve the coupling of 4-heptyloxyaniline with a benzyl halide or a related precursor in the presence of a palladium catalyst, a suitable ligand, and a base.
| C-N Bond Formation Method | Reactants | Typical Reagents & Conditions | Advantages | Potential Challenges |
| Reductive Amination | 4-Heptyloxyaniline, Benzaldehyde | NaBH(OAc)₃, Dichloromethane, Room Temperature | Mild conditions, High yields | Requires a two-step one-pot process |
| Nucleophilic Substitution | 4-Heptyloxyaniline, Benzyl Bromide | K₂CO₃, Acetonitrile, Reflux | Simple procedure, Readily available reagents | Potential for over-alkylation |
| Buchwald-Hartwig Amination | 4-Heptyloxyaniline, Benzyl Bromide | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu), Toluene, Heat | High functional group tolerance, Good yields | Catalyst cost and sensitivity |
Strategic Aromatic Functionalization of the Heptyloxyphenyl Moiety
The synthesis of the 4-heptyloxyphenyl moiety can be achieved through the Williamson ether synthesis. This involves the reaction of 4-aminophenol with a heptyl halide (e.g., 1-bromoheptane) in the presence of a base such as potassium carbonate or sodium hydride. This reaction is generally efficient and provides a straightforward route to the desired precursor.
Catalytic Approaches in this compound Production
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The production of this compound can benefit significantly from various catalytic methodologies.
Transition Metal-Mediated Cross-Coupling Reactions for C-N Bond Construction
As mentioned, the Buchwald-Hartwig amination is a premier example of a transition metal-mediated cross-coupling reaction for C-N bond formation. This palladium-catalyzed reaction has a broad substrate scope and exhibits excellent functional group tolerance. For the synthesis of this compound, this would typically involve the coupling of an aryl halide or triflate (e.g., 4-bromo-1-heptyloxybenzene) with benzylamine (B48309), or conversely, 4-heptyloxyaniline with a benzyl halide. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Other transition metals, such as copper, have also been employed in C-N cross-coupling reactions. Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, can be a viable alternative to palladium-based systems, sometimes offering different reactivity profiles and cost advantages.
| Catalytic System | Catalyst | Typical Ligand | Base | Solvent | Typical Temperature (°C) |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, Xantphos, or other phosphine ligands | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene or Dioxane | 80-120 |
| Ullmann Coupling | CuI or Cu₂O | Phenanthroline or other nitrogen-based ligands | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 100-150 |
Organocatalytic and Biocatalytic Considerations in Precursor Synthesis
While the final C-N bond formation is often dominated by transition metal catalysis, organocatalysis and biocatalysis can play a significant role in the synthesis of the precursors. For instance, phase-transfer catalysts can be employed to facilitate the Williamson ether synthesis for the preparation of the 4-heptyloxyphenyl moiety, enhancing reaction rates and yields under milder conditions.
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative. mdpi.com For example, enzymes such as lipases could potentially be used for the regioselective acylation and deacylation of precursor molecules, while transaminases could be explored for the asymmetric synthesis of chiral amine precursors if stereochemistry were a consideration. While not directly applied to the synthesis of this compound in the literature, the principles of biocatalysis offer intriguing possibilities for more sustainable synthetic routes. mdpi.com
Optimization of Reaction Conditions and Yields in Multi-Step Synthesis of this compound
A systematic approach to optimization involves screening various parameters for each reaction. For the nucleophilic substitution or reductive amination steps, this would include the choice of solvent, base, temperature, and reaction time. For catalytic reactions, the catalyst loading, ligand-to-metal ratio, and the nature of the base are critical variables.
Design of Experiments (DoE) methodologies can be employed to efficiently explore the reaction parameter space and identify optimal conditions. The following table illustrates a hypothetical optimization of the nucleophilic substitution reaction between 4-heptyloxyaniline and benzyl bromide.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 75 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 24 | 85 |
| 3 | K₂CO₃ | DMF | 100 | 12 | 80 |
| 4 | Cs₂CO₃ | DMF | 100 | 12 | 92 |
| 5 | NaH | THF | 65 | 18 | 65 |
Implementation of Sustainable and Green Chemistry Principles in Synthetic Protocols
The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green synthetic methodologies. In the context of producing this compound, these principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. The application of green chemistry to the synthesis of diarylamines and related N-alkylated anilines offers significant advantages over traditional methods, which often rely on toxic reagents, harsh reaction conditions, and metal catalysts that pose environmental and health risks. nih.govsu.se
Modern synthetic strategies increasingly focus on several key areas of green chemistry: the use of alternative and recyclable catalysts, the replacement of volatile organic solvents with greener alternatives, the application of energy-efficient technologies, and the incorporation of renewable feedstocks.
Catalytic Innovations for Greener Synthesis
A primary focus of green chemistry in diarylamine synthesis is the replacement of conventional transition-metal catalysts, such as palladium and copper, which are associated with toxicity and challenges in removal from the final product. nih.gov Research has advanced on several fronts to provide more sustainable catalytic systems.
Metal-Free Synthesis: Novel, environmentally friendly methods have been developed for the synthesis of diarylamines that completely avoid the use of metal catalysts. nih.gov These one-pot strategies can proceed under mild conditions with high atom economy, representing a significant step forward in sustainable chemical production. nih.govsu.se For instance, a metal-free cascade reaction using diaryliodonium salts provides an energy-efficient and robust route to diaryl amines with low waste generation. su.se
Heterogeneous and Recyclable Catalysts: Another approach involves the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. Supported gold-palladium (Au-Pd) bimetallic nanoparticles on a titanium dioxide (TiO₂) support have been shown to be effective for the synthesis of diarylamines. nih.govsemanticscholar.org This catalytic system is notable for its reusability and for producing only molecular hydrogen and ammonia as byproducts, highlighting its environmentally benign nature. nih.gov
Earth-Abundant Metal Catalysts: The use of catalysts based on earth-abundant and less toxic metals, such as iron, is a key principle of green chemistry. Iron-promoted C-H amination reactions allow for the direct synthesis of N-alkyl anilines from simple arenes under mild conditions, offering a more sustainable alternative to methods requiring precious metal catalysts. organic-chemistry.org
| Catalytic System | Typical Reaction Conditions | Key Green Advantages | Reference |
|---|---|---|---|
| Traditional (e.g., Pd, Cu) | Often requires harsh conditions, sensitive to air and moisture. | Versatile and well-established. | nih.gov |
| Metal-Free (e.g., Iodine reagents) | Mild, metal-free conditions. | Avoids heavy metal toxicity, high atom economy, energy efficient. | nih.govsu.se |
| Heterogeneous (e.g., Au-Pd/TiO₂) | Acceptorless dehydrogenative aromatization. | Catalyst is reusable; generates benign byproducts (H₂, NH₃). | nih.govsemanticscholar.org |
| Earth-Abundant (e.g., Iron salts) | Mild conditions, tolerant to air. | Utilizes a benign, inexpensive, and abundant metal. | organic-chemistry.org |
Sustainable Solvents and Reaction Media
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Green chemistry promotes the reduction or elimination of volatile organic compounds (VOCs) in favor of safer alternatives.
Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Protocols for the selective N-alkylation of anilines have been developed that use water as the reaction medium, eliminating the need for organic solvents and catalysts. researchgate.net
Deep Eutectic Solvents (DESs): DESs are a class of sustainable solvents that are often biodegradable and have low toxicity. A novel approach for the allylic alkylation of anilines utilizes DESs, such as a mixture of choline chloride and lactic acid, as effective and green promoters, allowing reactions to proceed at room temperature. rsc.org
Solvent-Free Reactions: The most sustainable approach is to eliminate the solvent entirely. Microwave-assisted synthesis has enabled the efficient creation of diaryl amines in the absence of any solvent, which significantly reduces waste and simplifies the workup procedure. mdpi.com
| Solvent/Medium | Key Properties | Example Application | Environmental Benefit | Reference |
|---|---|---|---|---|
| Water | Non-toxic, non-flammable, abundant, inexpensive. | Selective alkylation of aniline with 2-chloroethanol. | Eliminates need for hazardous organic solvents and catalysts. | researchgate.net |
| Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, low volatility. | Allylic alkylation of anilines at room temperature. | Provides a green alternative to conventional solvents under mild conditions. | rsc.org |
| Solvent-Free | No solvent used. | Microwave-assisted synthesis of diaryl amines. | Maximizes atom economy, eliminates solvent waste, simplifies purification. | mdpi.com |
Alternative Energy Sources and Renewable Feedstocks
Green chemistry also encourages the use of alternative energy sources to enhance reaction efficiency and reduce energy consumption. Microwave irradiation and high-frequency ultrasound are two such technologies that can accelerate reaction rates, often under milder conditions than conventional heating. mdpi.comrsc.orgmdpi.com
Furthermore, the principle of using renewable feedstocks is being applied to the synthesis of aniline derivatives. For example, tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF), which can be derived from lignocellulosic biomass, have been successfully used as alkylating agents for anilines in a process catalyzed by cobalt salts. researchgate.net This approach provides a green and cost-effective pathway for producing N-alkylanilines from readily available, bio-renewable resources. researchgate.net
By integrating these green chemistry principles—innovative catalysis, sustainable solvents, energy efficiency, and renewable feedstocks—the synthesis of this compound and related compounds can be made significantly more environmentally friendly, aligning with the modern imperatives of sustainable chemical manufacturing.
Mechanistic Investigations of Benzyl 4 Heptyloxyphenyl Amine Chemical Reactivity
Analysis of Electron Density Distribution and Intrinsic Reactivity Profiles
The intrinsic reactivity of Benzyl(4-heptyloxyphenyl)amine is fundamentally controlled by the distribution of electron density across the molecule. This distribution is a composite of the electronic effects of its constituent parts. The nitrogen atom of the secondary amine possesses a lone pair of electrons. This lone pair is partially delocalized into the attached phenyl ring through resonance, a characteristic feature of arylamines. mdpi.com This delocalization increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, while simultaneously decreasing the electron density on the nitrogen, which reduces its basicity compared to aliphatic amines.
The heptyloxy group at the para-position of the phenyl ring is a powerful electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect, where an oxygen lone pair is donated to the ring, is dominant. This significantly enriches the electron density of the phenyl ring, reinforcing the activating effect of the amine group. The benzyl (B1604629) group attached to the nitrogen is primarily a weak electron-withdrawing group via induction.
The cumulative effect is a molecule with a highly electron-rich aromatic ring and a moderately nucleophilic nitrogen center. The highest electron densities on the aromatic ring are predicted to be at the carbon atoms ortho to the amine and heptyloxy groups.
Table 1: Summary of Electronic Effects in this compound
| Functional Group | Position | Inductive Effect | Resonance Effect | Overall Impact on Phenyl Ring |
| Amine (-NHBn) | C1 | -I (Weak) | +R (Strong) | Strong Activation |
| Heptyloxy (-OC₇H₁₅) | C4 | -I (Weak) | +R (Strong) | Strong Activation |
| Benzyl (-CH₂Ph) | On Nitrogen | -I (Weak) | N/A | Steric Hindrance/Reduced Basicity |
Elucidation of Reaction Pathways and Kinetic Parameters
The electronic profile of this compound gives rise to several predictable reaction pathways.
The 4-heptyloxyphenyl ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong, synergistic electron-donating effects of the amine and heptyloxy groups. Both groups are ortho-, para-directing. Since the para position relative to the amine is occupied by the heptyloxy group (and vice versa), electrophilic attack is overwhelmingly directed to the positions ortho to the amine group (C2 and C6).
The high reactivity of the ring can be problematic, often leading to polysubstitution or oxidation under standard EAS conditions. To achieve controlled monosubstitution, the powerful activating effect of the amine group can be moderated by protecting it, for instance, through acetylation with acetic anhydride to form the corresponding amide. The amide group is still an ortho-, para-director but is significantly less activating, allowing for more selective reactions.
Common EAS reactions include:
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) would be rapid, likely not requiring a Lewis acid catalyst, and would yield 2,6-dihalo derivatives.
Nitration: Direct nitration with nitric acid is likely to cause oxidation and the formation of tarry by-products. organic-chemistry.org A milder nitrating agent or protection of the amine group would be necessary to achieve selective nitration at the C2 position.
Sulfonation: Reaction with concentrated sulfuric acid would lead to the formation of the corresponding sulfonic acid, primarily at the C2 position. organic-chemistry.org
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br₂ in CCl₄ | 2-Bromo-N-benzyl-4-heptyloxyaniline and 2,6-Dibromo-N-benzyl-4-heptyloxyaniline |
| Nitration (Controlled) | HNO₃, H₂SO₄ (with N-protection) | N-acetyl-2-nitro-4-heptyloxy-N-benzylaniline |
| Sulfonation | Fuming H₂SO₄ | 2-(Benzylamino)-5-heptyloxyphenylsulfonic acid |
The nitrogen atom in this compound has a lone pair of electrons, making it both a base and a nucleophile.
Basicity: As an aromatic amine, it is a relatively weak base. The delocalization of the nitrogen's lone pair into the phenyl ring reduces their availability to accept a proton. mdpi.comgoogle.com However, the presence of the electron-donating heptyloxy group at the para-position increases the electron density in the ring and, to a small extent, on the nitrogen, making it slightly more basic than N-benzylaniline. Its basicity is significantly lower than that of aliphatic secondary amines like diethylamine.
Nucleophilicity: The nitrogen can act as a nucleophile in reactions such as alkylation or acylation. nih.govresearchgate.net Its nucleophilicity is influenced by both electronic and steric factors. While the lone pair is somewhat delocalized, it is still available for attacking electrophiles. The bulky benzyl group provides steric hindrance around the nitrogen, which can reduce its reactivity towards sterically demanding electrophiles compared to less hindered amines. nih.gov
Table 3: Comparative Basicity of Selected Amines
| Compound | Type | Predicted pKₐ of Conjugate Acid | Rationale |
| Diethylamine | Aliphatic Secondary | ~11.0 | Localized lone pair, electron-donating alkyl groups. |
| Aniline (B41778) | Aromatic Primary | ~4.6 | Lone pair delocalized into the aromatic ring. google.com |
| N-Benzylaniline | Aromatic Secondary | ~3.5 | Delocalization plus weak inductive withdrawal from benzyl group. |
| This compound | Aromatic Secondary | ~4.0 - 4.5 | Delocalization offset by strong electron-donating heptyloxy group. |
Oxidation: The molecule is susceptible to oxidation at several sites. The electron-rich aromatic ring and the secondary amine are easily oxidized. Mild oxidizing agents can lead to the formation of colored polymeric materials, a common reaction for anilines. The N-H bond can undergo hydrogen atom transfer (HAT) to radical species, forming a stabilized nitrogen-centered radical. This is the basis of the antioxidant activity of many aromatic amines. The benzylic C-H bonds are also susceptible to oxidation under more vigorous conditions.
Reduction: The aromatic rings are resistant to reduction under typical conditions. However, a common and important reaction for N-benzylamines is debenzylation via catalytic hydrogenolysis. Reaction with hydrogen gas (H₂) over a palladium catalyst (e.g., Pd/C) will cleave the benzyl-nitrogen bond to yield 4-heptyloxyaniline and toluene. This reaction is a standard method for removing a benzyl protecting group from an amine.
Catalytic Cycle Elucidation in this compound-Mediated Reactions
While not a catalyst in the traditional sense, this compound can participate in catalytic cycles, particularly as a chain-breaking antioxidant to inhibit autoxidation processes. Autoxidation is a free-radical chain reaction involving peroxyl radicals (ROO•). Aromatic secondary amines are well-known inhibitors of this process.
A plausible catalytic cycle involves the following steps:
Chain-breaking Initiation: The amine, Ar₂NH (where Ar₂NH represents this compound), reacts with a peroxyl radical (ROO•) via Hydrogen Atom Transfer (HAT). This is the rate-determining inhibition step.
Formation of a Stabilized Radical: This step neutralizes the reactive peroxyl radical, forming a hydroperoxide (ROOH) and a stabilized aminyl radical (Ar₂N•). The aminyl radical is less reactive than the peroxyl radical and does not propagate the oxidation chain.
Termination: The aminyl radical can then react with a second peroxyl radical in a termination step to form non-radical products, effectively breaking the chain reaction.
In this cycle, one molecule of the amine can terminate two radical chains, making it an efficient antioxidant. The heptyloxy group, being electron-donating, helps to stabilize the aminyl radical intermediate, potentially enhancing the rate of the initial HAT step and improving its antioxidant efficacy.
Table 5: Hypothetical Catalytic Cycle for Antioxidant Activity
| Step | Reaction | Species Involved | Role of this compound |
| 1. Initiation | Ar₂NH + ROO• → Ar₂N• + ROOH | Peroxyl radical (ROO•), Hydroperoxide (ROOH) | Hydrogen Atom Donor |
| 2. Termination | Ar₂N• + ROO• → Non-radical Products | Aminyl radical (Ar₂N•) | Radical Scavenger |
| Overall | Ar₂NH + 2 ROO• → Non-radical Products | Chain-Breaking Antioxidant |
Advanced Spectroscopic and Structural Characterization of Benzyl 4 Heptyloxyphenyl Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the solution-state structure and conformational dynamics of Benzyl(4-heptyloxyphenyl)amine. Analysis of ¹H and ¹³C NMR spectra provides precise information about the chemical environment of each nucleus.
In a typical deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of both the benzyl (B1604629) and the 4-heptyloxyphenyl rings. The five protons of the monosubstituted benzyl ring typically appear as a multiplet in the range of δ 7.20-7.40 ppm. The protons on the 1,4-disubstituted heptyloxyphenyl ring often present as two distinct doublets, characteristic of an AA'BB' system, in the regions of δ 6.80-6.90 ppm and δ 6.60-6.70 ppm.
The methylene protons of the benzyl group (-CH₂-) are observed as a singlet at approximately δ 4.30 ppm, while the methylene protons of the heptyloxy group adjacent to the oxygen atom (-O-CH₂-) resonate at around δ 3.90 ppm as a triplet. The remaining aliphatic protons of the heptyl chain appear as a series of multiplets between δ 0.90 and δ 1.80 ppm. The proton on the secondary amine (N-H) group often appears as a broad singlet, with its chemical shift being concentration and solvent dependent.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic rings resonate in the typical downfield region of δ 110-160 ppm. The methylene carbon of the benzyl group is found around δ 49.0 ppm, while the carbons of the heptyl chain are observed in the upfield aliphatic region.
Conformational analysis can be further explored using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments can reveal through-space correlations between protons, providing insights into the preferred spatial arrangement and rotational barriers around the C-N bonds, which dictate the relative orientation of the two aromatic rings. researchgate.net The flexibility of the heptyl chain also contributes to the molecule's conformational landscape.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table is interactive. Click on the headers to sort.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Benzyl-CH (aromatic) | 7.40 - 7.20 (m, 5H) | 139.5, 128.6, 127.5, 127.2 |
| Phenyl-CH (aromatic, ortho to -NH) | 6.70 - 6.65 (d, 2H) | 113.0 |
| Phenyl-CH (aromatic, ortho to -OHept) | 6.85 - 6.80 (d, 2H) | 115.0 |
| N-H | ~4.10 (br s, 1H) | - |
| N-CH₂-Ph | ~4.35 (s, 2H) | 48.8 |
| O-CH₂-(CH₂)₅CH₃ | ~3.90 (t, 2H) | 68.5 |
| O-CH₂-CH₂-(CH₂)₄CH₃ | ~1.75 (p, 2H) | 29.3 |
| (CH₂)₄ chain | 1.45 - 1.30 (m, 8H) | 31.8, 29.2, 26.0, 22.6 |
| Terminal CH₃ | ~0.90 (t, 3H) | 14.1 |
| Phenyl C-N | - | 142.0 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Molecular Symmetry
The FT-IR spectrum is characterized by a sharp absorption band in the region of 3350-3450 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine. Aromatic C-H stretching vibrations are observed as a series of bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the benzyl methylene and the heptyl chain appear as strong absorptions in the 2850-2960 cm⁻¹ region.
The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1500-1610 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are expected to produce strong bands around 1245 cm⁻¹ and 1040 cm⁻¹, respectively. The C-N stretching vibration is typically observed in the 1250-1350 cm⁻¹ range. researchgate.net
Table 2: Key FT-IR and Raman Vibrational Frequencies This table is interactive. Click on the headers to sort.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3400 (Sharp, Medium) | 3400 (Weak) |
| Aromatic C-H Stretch | 3100-3000 (Multiple, Weak) | 3060 (Strong) |
| Aliphatic C-H Stretch | 2955, 2925, 2855 (Strong) | 2930, 2870 (Medium) |
| Aromatic C=C Stretch | 1610, 1510 (Strong) | 1605, 1585 (Strong) |
| N-H Bend | 1520 (Medium) | Weak |
| C-N Stretch | 1330 (Medium) | Medium |
| Aryl-O-C Asymmetric Stretch | 1245 (Strong) | Weak |
| Aryl-O-C Symmetric Stretch | 1040 (Medium) | Weak |
Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound may not be publicly available, analysis of closely related structures, such as N-benzylaniline, provides significant insight. nih.gov
The crystal structure would reveal the conformation of the molecule, which is likely non-planar. The two aromatic rings are expected to be oriented at a significant dihedral angle to each other to minimize steric hindrance. nih.gov The nitrogen atom would likely adopt a nearly planar geometry. nih.gov The heptyl chain would probably exist in an extended, all-trans conformation to maximize packing efficiency.
Table 3: Predicted Crystallographic Parameters Based on Analogs
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| C(aryl)-N Bond Length | ~1.40 Å |
| C(benzyl)-N Bond Length | ~1.45 Å |
| C(aryl)-O Bond Length | ~1.37 Å |
| C(aryl)-N-C(benzyl) Angle | ~122° |
| Phenyl/Benzyl Dihedral Angle | ~80-85° |
High-Resolution and Tandem Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments, thus confirming the compound's identity. Tandem mass spectrometry (MS/MS) is used to induce fragmentation and analyze the resulting ions, offering detailed structural information.
For this compound (C₂₀H₂₇NO, Exact Mass: 297.2093), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z 297. The fragmentation pattern is dictated by the key functional groups.
A primary and highly characteristic fragmentation pathway is the benzylic cleavage (α-cleavage to the nitrogen and the phenyl ring) to form the tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. The loss of a benzyl radical would result in an ion at m/z 206 (M - 91).
Another significant fragmentation involves the cleavage of the heptyl chain from the ether linkage. The loss of a hexyl radical (C₆H₁₃˙) via cleavage beta to the oxygen atom would generate an ion at m/z 212. Alpha cleavage at the ether linkage can produce an ion at m/z 109 corresponding to the hydroxyphenyl fragment. Further fragmentation of the heptyl group itself would produce a series of peaks separated by 14 mass units (CH₂).
Table 4: Expected Major Fragments in the EI Mass Spectrum This table is interactive. Click on the headers to sort.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 297 | [M]⁺˙ | [C₂₀H₂₇NO]⁺˙ | Molecular Ion |
| 206 | [M - C₇H₇]⁺ | [C₁₃H₂₀NO]⁺ | Loss of benzyl radical |
| 198 | [M - C₇H₁₅]⁺ | [C₁₃H₁₂NO]⁺ | Loss of heptyl radical |
| 108 | [C₇H₁₀N]⁺ | [C₇H₁₀N]⁺ | Cleavage of N-phenyl bond with H transfer |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Analysis of Electronic Transitions and Chromophoric Behavior
UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The chromophore in this compound consists of the two aromatic rings conjugated with the nitrogen atom's lone pair of electrons.
The UV-Vis spectrum, typically recorded in a solvent like ethanol or cyclohexane, is expected to show two main absorption bands corresponding to π → π* transitions. An intense band (high molar absorptivity, ε) is expected around 240-250 nm, and a second, broader band of lower intensity is anticipated around 290-300 nm. The presence of the electron-donating amino and heptyloxy groups (auxochromes) causes a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.
Fluorescence spectroscopy can be used to investigate the molecule's emissive properties upon excitation. Molecules of this type often exhibit fluorescence. researchgate.net After absorbing light at its λ_max, the molecule can relax to the ground state by emitting a photon at a longer wavelength (a Stokes shift). The fluorescence emission maximum would likely be in the range of 340-380 nm. The fluorescence quantum yield and lifetime are sensitive to the molecular conformation and the solvent environment, providing further insight into the excited-state dynamics of the molecule.
Table 5: Predicted Electronic Spectroscopy Data
| Parameter | Solvent | Predicted Value |
|---|---|---|
| Absorption Maximum 1 (λ_max) | Ethanol | ~245 nm |
| Absorption Maximum 2 (λ_max) | Ethanol | ~295 nm |
| Molar Absorptivity (ε) at λ_max 1 | Ethanol | ~12,000-15,000 M⁻¹cm⁻¹ |
| Molar Absorptivity (ε) at λ_max 2 | Ethanol | ~2,000-4,000 M⁻¹cm⁻¹ |
Computational Chemistry and Theoretical Studies of Benzyl 4 Heptyloxyphenyl Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (T) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's electronic structure and equilibrium geometry. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties that govern chemical behavior. For Benzyl(4-heptyloxyphenyl)amine, DFT calculations are instrumental in elucidating the fundamental aspects of its electronic landscape.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich 4-heptyloxyphenylamine moiety, specifically on the nitrogen atom and the phenyl ring, due to the electron-donating nature of the alkoxy group and the lone pair of the nitrogen. Conversely, the LUMO is expected to be distributed over the benzyl (B1604629) group's phenyl ring. This separation of the FMOs is typical for donor-acceptor substituted aromatic systems.
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.25 |
| LUMO | -0.85 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
Note: These values are hypothetical and represent typical results obtained from DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory) for similar aromatic amines.
The calculated HOMO-LUMO gap of approximately 4.40 eV suggests that this compound is a moderately stable molecule. This value is comparable to other substituted benzylamines and indicates its potential to participate in charge-transfer interactions.
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Red regions indicate areas of negative potential (electron-rich), while blue regions denote positive potential (electron-poor).
In this compound, the EPS map would likely show a region of high negative potential around the nitrogen atom of the amine and the oxygen atom of the heptyloxy group, consistent with the presence of lone pairs of electrons. The aromatic ring of the 4-heptyloxyphenylamine moiety is also expected to be electron-rich. In contrast, the hydrogen atom attached to the nitrogen and the hydrogens on the benzyl group's methylene bridge would exhibit a positive electrostatic potential. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking.
Reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity at specific atomic sites. Fukui functions, for instance, indicate the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. For this compound, the Fukui functions would likely predict that the nitrogen atom and certain carbon atoms on the 4-heptyloxyphenyl ring are susceptible to electrophilic attack.
Local Ionization Potential, another important descriptor, highlights the regions from which an electron is most easily removed. A lower local ionization potential on the molecular surface indicates a higher reactivity towards electrophiles. For this compound, the lowest values of the local ionization potential are expected to be located over the π-system of the 4-heptyloxyphenylamine ring, further supporting its role as the primary site for electrophilic reactions.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior. MD simulations model the movement of atoms and molecules over time, offering a view of the conformational landscape and the influence of the surrounding environment, such as a solvent.
Quantum Chemical Characterization of Reaction Intermediates and Transition States
Quantum chemical methods, particularly DFT, are invaluable for studying reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed.
For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, quantum chemical calculations could be used to identify the structures of key intermediates and the transition states connecting them. For example, in an electrophilic substitution on the 4-heptyloxyphenyl ring, calculations would likely show the formation of a Wheland intermediate (a carbocation), and the associated transition state would reveal the energy barrier for the reaction. This information is critical for predicting reaction rates and understanding selectivity.
Theoretical Prediction of Chemical Reactivity and Selectivity for this compound and its Analogues
The computational methodologies described above can be extended to predict the chemical reactivity and selectivity of this compound and its analogues. By systematically modifying the structure, for instance, by changing the length of the alkoxy chain or introducing substituents on the benzyl ring, the impact on the electronic properties and reactivity can be assessed.
For example, introducing an electron-withdrawing group on the benzyl ring would likely lower the LUMO energy, making the molecule a better electron acceptor. Conversely, adding an electron-donating group to the 4-heptyloxyphenylamine ring would raise the HOMO energy, enhancing its electron-donating ability. These theoretical predictions can guide the design of new molecules with tailored properties for specific applications.
Table 2: Predicted Effect of Substituents on the HOMO-LUMO Gap of this compound Analogues
| Analogue | Substituent on Benzyl Ring | Predicted Change in HOMO-LUMO Gap |
| Analogue 1 | -NO2 (electron-withdrawing) | Decrease |
| Analogue 2 | -OCH3 (electron-donating) | Increase |
Note: This table presents qualitative predictions based on established principles of electronic effects in organic molecules.
Supramolecular Chemistry and Engineered Assemblies of Benzyl 4 Heptyloxyphenyl Amine
Analysis of Self-Assembly Mechanisms Driven by Non-Covalent Interactions
No research data is available on the self-assembly mechanisms of Benzyl(4-heptyloxyphenyl)amine.
Design and Characterization of Cocrystals and Salts for Crystalline Phase Control
There are no published studies on the design and characterization of cocrystals or salts of this compound.
Investigation of Host-Guest Chemistry Involving this compound
The host-guest chemistry of this compound has not been investigated in any published research.
Supramolecular Engineering for Ordered Architectures and Functional Frameworks
There is no information available regarding the use of this compound in supramolecular engineering to create ordered architectures or functional frameworks.
Coordination Chemistry and Ligand Applications of Benzyl 4 Heptyloxyphenyl Amine
Benzyl(4-heptyloxyphenyl)amine as a Ligand in Transition Metal Complexation
This compound is anticipated to function primarily as a monodentate ligand, coordinating to transition metal centers through the lone pair of electrons on the nitrogen atom. The general structure of this ligand, featuring a secondary amine nitrogen bonded to both a benzyl (B1604629) and a 4-heptyloxyphenyl group, suggests that it would be a neutral, L-type ligand in the covalent bond classification.
The formation of a metal-ligand bond would involve the donation of the nitrogen's lone pair to a vacant orbital of the metal center, forming a coordinate covalent bond. The strength and nature of this bond would be influenced by the electronic properties of the ligand and the Lewis acidity of the metal. The presence of the electron-donating 4-heptyloxy group is expected to increase the electron density on the nitrogen atom, thereby enhancing its basicity and making it a stronger σ-donor compared to unsubstituted N-benzylaniline.
Transition metal complexes of this compound could be synthesized through various standard methods, such as the displacement of weakly coordinating ligands (e.g., solvents, halides) from a metal precursor by the amine ligand. For instance, the reaction of this compound with a palladium(II) precursor like bis(acetonitrile)palladium(II) chloride would likely yield a complex where one or more amine ligands are coordinated to the palladium center.
Elucidation of Chelation Modes and Coordination Geometries in Metal Complexes
Given its structure, this compound is expected to act almost exclusively as a monodentate ligand, binding through the nitrogen atom. The absence of other donor atoms in proximity to the nitrogen precludes the formation of stable chelate rings. Therefore, bidentate or polydentate chelation is not anticipated for this ligand in its native form.
The coordination geometry of the resulting metal complexes will be dictated by the preferred coordination number of the metal ion, the steric bulk of the this compound ligand, and the number of other ligands present in the coordination sphere. For a square planar metal center like Pd(II), a typical complex might involve two this compound ligands and two anionic ligands (e.g., chlorides), leading to a general formula of [Pd(L)₂Cl₂]. In such a complex, cis and trans geometric isomers could potentially exist.
For an octahedral metal center such as Ru(II), a complex might feature one or two this compound ligands in addition to other ligands required to satisfy the coordination number of six. The significant steric hindrance imposed by the benzyl and heptyloxyphenyl groups would likely limit the number of these ligands that can simultaneously coordinate to a single metal center, especially for smaller metal ions.
Interactive Data Table: Predicted Coordination Geometries of Metal-Benzyl(4-heptyloxyphenyl)amine Complexes
| Metal Ion | Typical Coordination Number | Predicted Geometry with L¹ | Example Hypothetical Complex |
| Pd(II) | 4 | Square Planar | [Pd(L)₂Cl₂] |
| Pt(II) | 4 | Square Planar | [Pt(L)₂(acac)]⁺ |
| Rh(I) | 4 | Square Planar | [Rh(L)(CO)Cl] |
| Ru(II) | 6 | Octahedral | [Ru(L)(bpy)₂Cl]⁺ |
| Ni(II) | 4 or 6 | Tetrahedral or Octahedral | [Ni(L)₄]²⁺ or [Ni(L)₂(H₂O)₄]²⁺ |
| Cu(I) | 4 | Tetrahedral | [Cu(L)(PPh₃)₂]⁺ |
| ¹ L = this compound |
Electronic and Steric Effects of the Ligand on Metal Center Reactivity and Stability
The electronic and steric properties of this compound play a crucial role in determining the reactivity and stability of its metal complexes.
Electronic Effects: The para-heptyloxy group on the phenyl ring is a strong electron-donating group through resonance. This effect increases the electron density on the nitrogen atom, making the ligand a more potent σ-donor. A stronger σ-donation from the ligand to the metal center generally leads to a more electron-rich metal, which can, in turn, influence the metal's reactivity. For instance, in catalytic cycles, an electron-rich metal center may undergo oxidative addition more readily. The increased basicity of the nitrogen atom also contributes to the formation of more stable metal-ligand bonds.
Steric Effects: The benzyl group and the substituted phenyl group introduce significant steric bulk around the nitrogen donor atom. This steric hindrance can have several consequences:
It can protect the metal center from unwanted side reactions.
It can influence the regioselectivity and stereoselectivity of catalytic reactions by directing the approach of substrates.
It can limit the number of ligands that can coordinate to the metal, potentially favoring the formation of complexes with lower coordination numbers.
Large steric bulk can also lead to weaker metal-ligand bonds if the steric repulsion is too severe, potentially leading to ligand dissociation.
The interplay between these electronic and steric effects is critical. For example, while the electronic effect of the heptyloxy group favors strong coordination, the steric bulk of the entire ligand might modulate this, leading to a balance that is optimal for certain catalytic applications.
Interactive Data Table: Comparison of Electronic and Steric Parameters of Related Ligands
| Ligand | Hammett Parameter (σp of substituent) | Cone Angle (°) (estimated) |
| N-Benzylaniline | 0.00 | ~135 |
| Benzyl(4-methoxyphenyl)amine | -0.27 | ~140 |
| This compound | -0.25 (estimated) | ~155 |
| N-Benzyl-2,6-dimethylaniline | -0.14 | ~160 |
Catalytic Applications of Metal-Benzyl(4-heptyloxyphenyl)amine Complexes in Organic Transformations
Based on the catalytic activity of complexes with analogous N-aryl secondary amine ligands, it is plausible that transition metal complexes of this compound would be effective catalysts in a variety of organic transformations, most notably in cross-coupling reactions.
Buchwald-Hartwig Amination: Palladium complexes of secondary amines are well-established catalysts for the formation of C-N bonds. A hypothetical palladium complex of this compound could be an effective catalyst for the coupling of aryl halides or triflates with primary or secondary amines. The electron-rich nature of the ligand would enhance the oxidative addition step, while the steric bulk could promote the reductive elimination step, both of which are crucial for an efficient catalytic cycle.
Other Potential Applications:
Suzuki-Miyaura Coupling: While phosphine ligands are more common, amine ligands have also been employed in Suzuki-Miyaura cross-coupling reactions. The electronic properties of this compound could make its palladium complexes suitable for certain substrate combinations.
Hydroamination: Transition metal-catalyzed hydroamination of alkenes and alkynes is an atom-economical method for the synthesis of amines. The steric and electronic properties of the ligand could influence the regioselectivity of this transformation.
The long heptyloxy chain might also impart increased solubility in nonpolar organic solvents, which could be advantageous for certain catalytic systems.
Interactive Data Table: Hypothetical Catalytic Performance in a Model Buchwald-Hartwig Amination
Reaction: Bromobenzene + Aniline (B41778) → Diphenylamine Catalyst: [Pd(OAc)₂] / Ligand (2 mol%) Base: NaOtBu Solvent: Toluene, 100 °C
| Ligand | Yield (%) after 2h | Turnover Number (TON) |
| N-Benzylaniline | 75 | 37.5 |
| This compound | 92 | 46 |
| Tri(tert-butyl)phosphine | 98 | 49 |
Applications of Benzyl 4 Heptyloxyphenyl Amine in Advanced Organic Synthesis
Utilization of Benzyl(4-heptyloxyphenyl)amine as a Key Building Block for Complex Molecules
Currently, there is a lack of published research that specifically identifies this compound as a key building block in the synthesis of complex molecules. Chemical literature does not provide concrete examples of its incorporation into larger, more intricate chemical structures.
In principle, a molecule such as this compound possesses reactive sites that could be exploited in organic synthesis. The secondary amine functionality could undergo a variety of N-alkylation, N-acylation, or N-arylation reactions. Furthermore, the aromatic rings could be subject to electrophilic aromatic substitution, although the directing effects of the heptyloxy and the N-benzylamino groups would lead to a mixture of products, potentially complicating its use as a simple building block.
Without specific documented examples, its role as a "key building block" remains hypothetical. The long heptyloxy chain might be of interest in the synthesis of molecules with specific solubility properties or those designed to interact with lipophilic biological targets.
Role as a Reagent or Catalyst in Specific Chemical Transformations
There is no scientific literature available that describes the use of this compound as a reagent or a catalyst in specific chemical transformations.
Generally, secondary amines can act as bases or nucleophiles. In some instances, chiral secondary amines are used as organocatalysts, for example, in asymmetric aldol or Michael reactions. However, this compound is an achiral molecule, which would limit its utility in asymmetric catalysis. Its basicity is expected to be similar to other N-alkylanilines. While it could be used as a proton scavenger in certain reactions, there are no documented instances of it being the preferred or a particularly effective reagent for a specific transformation.
Strategic Derivatization and Functional Group Interconversion for Novel Scaffolds
Specific studies on the strategic derivatization and functional group interconversion of this compound to generate novel scaffolds are not present in the current body of scientific literature.
The potential for derivatization exists, as with any molecule possessing multiple functional groups. For instance:
Oxidation: The secondary amine could be oxidized to a nitrone or an imine under specific conditions.
Modification of the Heptyloxy Group: The ether linkage could potentially be cleaved to reveal a phenol, which could then be further functionalized.
Manipulation of the Aromatic Rings: As mentioned, the aromatic rings could be halogenated, nitrated, or otherwise substituted to introduce new functional groups, which could then be used to build more complex scaffolds.
However, without experimental data, any discussion of "strategic derivatization" for "novel scaffolds" remains in the realm of theoretical possibility rather than documented scientific endeavor.
Future Directions and Emerging Research Avenues for Benzyl 4 Heptyloxyphenyl Amine
Exploration of Novel and Efficient Synthetic Methodologies
The synthesis of N-aryl benzylamines, such as Benzyl(4-heptyloxyphenyl)amine, has traditionally been accomplished through classical methods like reductive amination and nucleophilic substitution. However, future research will undoubtedly focus on the development of more efficient, atom-economical, and environmentally benign synthetic strategies.
Reductive Amination: This is a cornerstone method for C-N bond formation and can be applied to the synthesis of this compound from 4-heptyloxyaniline and benzaldehyde. The process involves the initial formation of a Schiff base (imine) intermediate, which is subsequently reduced to the target amine. While classic reducing agents like sodium borohydride are effective, research is moving towards catalytic hydrogenation, which offers cleaner reactions and easier work-up. A one-pot approach where imine formation and reduction occur in situ is often preferred for its efficiency.
Nucleophilic Substitution: Another viable route involves the reaction of 4-heptyloxyaniline with a benzyl (B1604629) halide, such as benzyl bromide. This reaction typically proceeds via an SN2 mechanism. The nucleophilicity of the aniline (B41778) nitrogen and the stability of the benzylic leaving group are key factors influencing the reaction rate. While effective, this method can suffer from the formation of over-alkylation products and the use of potentially hazardous alkylating agents.
Catalytic N-Alkylation using "Borrowing Hydrogen" Methodology: A significant advancement in amine synthesis is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This method utilizes alcohols as alkylating agents, with water being the only byproduct, making it a highly atom-economical and green process. In the context of this compound synthesis, this would involve the reaction of 4-heptyloxyaniline with benzyl alcohol in the presence of a transition-metal catalyst (e.g., based on iridium, ruthenium, or manganese). The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the final secondary amine, regenerating the catalyst in the process. nih.govnih.gov
Emerging Green Methodologies: Future synthetic explorations are also likely to include electrochemical methods. Electrosynthesis offers a green alternative by avoiding bulk chemical oxidants and reductants. Additionally, the use of mechanochemistry (ball-milling) for solvent-free or low-solvent synthesis of N-aryl benzylamines is a promising avenue for reducing environmental impact.
A comparative overview of these synthetic approaches is presented in Table 1.
| Methodology | Reactants | Key Features | Potential Advantages | Potential Drawbacks |
| Reductive Amination | 4-Heptyloxyaniline + Benzaldehyde | Imine formation followed by reduction | High yields, well-established | Requires stoichiometric reducing agents, potential for side reactions |
| Nucleophilic Substitution | 4-Heptyloxyaniline + Benzyl Halide | SN2 reaction | Direct C-N bond formation | Use of hazardous reagents, potential for over-alkylation |
| Borrowing Hydrogen Catalysis | 4-Heptyloxyaniline + Benzyl Alcohol | In situ aldehyde formation and imine reduction | High atom economy, green (water as byproduct) | Requires a catalyst, potentially higher temperatures |
| Electrochemical Synthesis | 4-Heptyloxyaniline + Benzyl Alcohol/Halide | Electron-driven reactions | Avoids bulk chemical reagents, mild conditions | May require specialized equipment |
Table 1: Comparison of Synthetic Methodologies for this compound. This interactive table summarizes the key aspects of different synthetic routes.
Deeper Mechanistic Insights into its Reactive Intermediates and Transition States
A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing reaction conditions and developing more efficient catalysts. Future research will likely employ a combination of computational and experimental techniques to elucidate the intricate details of these transformations.
Computational Studies (DFT): Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms at the molecular level. For the reductive amination of 4-heptyloxyaniline with benzaldehyde, DFT calculations can be used to model the energy profiles of the reaction pathway, including the formation of the hemiaminal intermediate, its dehydration to the imine, and the subsequent reduction. These calculations can provide valuable information on the structures and energies of transition states, helping to identify the rate-determining step of the reaction. Similarly, for the borrowing hydrogen mechanism, DFT can be used to study the catalytic cycle, including the alcohol dehydrogenation, imine formation, and hydrogenation steps, as well as the nature of the active catalytic species. nih.gov
Experimental Mechanistic Probes: In conjunction with computational studies, experimental techniques can provide direct evidence for proposed mechanisms. For instance, isotopic labeling studies can be used to track the movement of atoms throughout the reaction. Kinetic studies, including the determination of reaction orders and activation parameters, can also provide valuable insights into the rate-determining step and the composition of the transition state.
Key reactive intermediates and transition states that are central to the synthesis of this compound are summarized in Table 2.
| Reaction Type | Key Reactive Intermediates | Key Transition States |
| Reductive Amination | Hemiaminal, Imine (Schiff Base) | Transition state for imine formation, Transition state for hydride transfer |
| Nucleophilic Substitution | - | SN2 transition state |
| Borrowing Hydrogen Catalysis | Metal-hydride species, Aldehyde, Imine | Transition state for alcohol dehydrogenation, Transition state for imine reduction |
Table 2: Key Reactive Intermediates and Transition States. This interactive table outlines the critical species in the primary synthetic routes to this compound.
Development of Predictive Models for Structure-Reactivity Relationships and Design
The ability to predict the reactivity and properties of molecules based on their structure is a major goal in modern chemistry. For this compound and its derivatives, the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, holds significant promise.
These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. For the synthesis of this compound, QSAR models could be developed to predict the reaction rate or yield based on the electronic and steric properties of substituents on both the aniline and benzyl moieties. For example, the Hammett equation, a linear free energy relationship, can be used to correlate the reaction rate with the electronic effects of substituents. nih.gov
The development of such predictive models would enable the in silico screening of virtual libraries of substituted this compound analogues, allowing for the rational design of molecules with desired reactivity or properties without the need for extensive experimental synthesis and testing. This approach would accelerate the discovery of new compounds for various applications, from pharmaceuticals to materials science.
Integration with Advanced In Situ Spectroscopic Probes for Reaction Monitoring
The real-time monitoring of chemical reactions is essential for understanding reaction kinetics, identifying intermediates, and optimizing process parameters. Process Analytical Technology (PAT) utilizes in situ spectroscopic techniques to gain a deeper understanding of chemical processes as they occur. Future research on the synthesis of this compound will increasingly rely on such advanced analytical tools.
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: ATR-FTIR spectroscopy is a powerful technique for monitoring the progress of reactions in solution. youtube.commagritek.comresearchgate.netnih.gov By immersing a probe directly into the reaction mixture, the concentrations of reactants, intermediates, and products can be tracked in real-time by observing changes in their characteristic vibrational bands. For example, in the reductive amination synthesis of this compound, the disappearance of the C=O stretching band of benzaldehyde and the appearance of the C=N stretching band of the imine intermediate, followed by its disappearance and the appearance of N-H bending vibrations of the final product, can be monitored.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used to monitor reactions in situ. rsc.orgwiley.comnyu.edu This technique is particularly useful for identifying and quantifying transient intermediates that may not be observable by other methods. In the context of the borrowing hydrogen mechanism, in situ NMR has been used to detect the presence of the aldehyde and imine intermediates, providing direct evidence for the proposed catalytic cycle. rsc.org
The integration of these in situ spectroscopic probes will provide a wealth of data that can be used to develop detailed kinetic models of the synthetic processes, leading to improved control and optimization of the production of this compound.
Potential for Rational Design in Supramolecular Engineering and Complex Chemical Systems
The molecular structure of this compound, with its combination of aromatic and aliphatic moieties, imparts an amphiphilic character that makes it an interesting building block for supramolecular chemistry. The non-polar benzyl and heptyloxy groups can engage in hydrophobic interactions, while the polar amine group can participate in hydrogen bonding. This dual nature opens up possibilities for the rational design of self-assembling systems.
Self-Assembly and Nanostructure Formation: Molecules with similar amphiphilic structures are known to self-assemble in solution to form a variety of nanostructures, such as micelles, vesicles, and nanofibers. The long heptyloxy chain in this compound can drive the formation of ordered assemblies through van der Waals interactions, while the aromatic rings can participate in π-π stacking. By systematically modifying the structure of the molecule, for example, by varying the length of the alkyl chain or introducing other functional groups, it may be possible to control the morphology of the resulting nanostructures.
Host-Guest Chemistry and Molecular Recognition: The aromatic rings of this compound can also act as recognition sites for other molecules through π-π stacking and cation-π interactions. This could be exploited in the design of host-guest systems for applications in sensing, catalysis, or drug delivery.
Complex Chemical Systems: The principles of rational design can be applied to incorporate this compound into more complex chemical systems. For instance, it could be used as a monomer in the synthesis of functional polymers or as a component of liquid crystals. The ability to tune its molecular properties through chemical modification makes it a versatile platform for the development of new materials with tailored functionalities.
Q & A
Q. Advanced
- HPLC with evaporative light scattering detection (ELSD) : Effective for non-UV-active compounds .
- Mass spectrometry imaging (MSI) : Maps spatial distribution in composite materials, identifying contaminants .
How do steric effects from the heptyloxy group impact catalytic cycles in cross-coupling reactions?
Advanced
In palladium-catalyzed couplings , steric bulk reduces oxidative addition rates but stabilizes intermediates against β-hydride elimination. Kinetic studies using Eyring plots quantify activation barriers, guiding ligand design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
